molecular formula C8H7BrN2O5 B13720267 Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13720267
M. Wt: 291.06 g/mol
InChI Key: MKUKQPCZDLZNIG-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with a pyridine ring structure. This compound is characterized by the presence of a bromine atom, a nitro group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by nitration and esterification. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are added sequentially. The process is optimized to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is used in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
  • Methyl 5-Bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate

Uniqueness

Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both a nitro group and a bromine atom, which confer distinct reactivity and biological properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H7BrN2O5

Molecular Weight

291.06 g/mol

IUPAC Name

methyl 5-bromo-1-methyl-3-nitro-6-oxopyridine-2-carboxylate

InChI

InChI=1S/C8H7BrN2O5/c1-10-6(8(13)16-2)5(11(14)15)3-4(9)7(10)12/h3H,1-2H3

InChI Key

MKUKQPCZDLZNIG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=C(C1=O)Br)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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